molecular formula C24H18N2O5 B6513107 N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide CAS No. 888458-89-7

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B6513107
CAS No.: 888458-89-7
M. Wt: 414.4 g/mol
InChI Key: XRKBGRNBZDEUBM-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a benzofuran ring, and a benzamide group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the benzodioxole group, and the attachment of the benzamide moiety. Common synthetic routes may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Introduction of Benzodioxole Group: This step often involves the use of catechol derivatives and methylene donors under acidic conditions.

    Attachment of Benzamide Group: The final step involves the coupling of the benzofuran derivative with 4-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran and benzodioxole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-3-(4-chlorobenzamido)-1-benzofuran-2-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide
  • N-(2H-1,3-benzodioxol-5-yl)-3-(4-nitrobenzamido)-1-benzofuran-2-carboxamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-3-(4-methylbenzamido)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-14-6-8-15(9-7-14)23(27)26-21-17-4-2-3-5-18(17)31-22(21)24(28)25-16-10-11-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKBGRNBZDEUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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